molecular formula C16H24ClNO B115641 1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol CAS No. 142733-20-8

1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol

Cat. No.: B115641
CAS No.: 142733-20-8
M. Wt: 281.82 g/mol
InChI Key: OVSAXOVRTVDPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol is a bicyclic phenethylamine derivative featuring a cyclohexanol core substituted with a 2-chlorophenyl group and a dimethylaminoethyl chain. Its structural uniqueness arises from the ortho-chlorophenyl substituent, which distinguishes it from other antidepressants like venlafaxine (a 4-methoxyphenyl analog) .

Properties

CAS No.

142733-20-8

Molecular Formula

C16H24ClNO

Molecular Weight

281.82 g/mol

IUPAC Name

1-[1-(2-chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol

InChI

InChI=1S/C16H24ClNO/c1-18(2)12-14(13-8-4-5-9-15(13)17)16(19)10-6-3-7-11-16/h4-5,8-9,14,19H,3,6-7,10-12H2,1-2H3

InChI Key

OVSAXOVRTVDPOU-UHFFFAOYSA-N

SMILES

CN(C)CC(C1=CC=CC=C1Cl)C2(CCCCC2)O

Canonical SMILES

CN(C)CC(C1=CC=CC=C1Cl)C2(CCCCC2)O

Synonyms

1-(2-(dimethylamino)-1-(2-chlorophenyl)ethyl)cyclohexanol
WY 45,818
WY-45,818

Origin of Product

United States

Biological Activity

1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol, also known by its CAS number 142733-20-8, is a chemical compound with significant interest in pharmacological research. Its molecular formula is C16H24ClNO, and it has a molecular weight of 281.82 g/mol. This compound is characterized by its structural complexity and potential biological activities, particularly in the context of neuropharmacology.

PropertyValue
Molecular Formula C16H24ClNO
Molecular Weight 281.82 g/mol
IUPAC Name This compound
CAS Number 142733-20-8
Purity Typically ≥95%

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), which can enhance serotonergic activity in the brain, potentially influencing mood and anxiety levels.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various pharmacological effects:

  • Antidepressant Activity : Studies suggest that SSRIs can alleviate symptoms of depression by increasing serotonin levels in the synaptic cleft. The structural analogs have shown efficacy in preclinical models of depression .
  • Anxiolytic Effects : The compound may also exhibit anxiolytic properties, which are beneficial in treating anxiety disorders. This effect is hypothesized to be mediated through modulation of serotonin receptors .

Case Studies

Several studies have explored the effects of structurally related compounds in clinical settings:

  • Study on SSRIs : A clinical trial involving SSRIs demonstrated significant improvements in patients with major depressive disorder (MDD). The study highlighted the importance of the compound's ability to modulate serotonin levels effectively .
  • Neuropharmacological Research : In animal models, compounds with similar structures have shown reduced anxiety-like behaviors, suggesting that they may be effective in treating anxiety disorders. These findings support further investigation into the biological activity of this compound .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known psychoactive substances. Its ability to interact with various neurotransmitter systems makes it a candidate for further studies in the treatment of neurological disorders.

Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of cyclohexanol compounds for their effects on serotonin receptors. The findings indicated that modifications in the dimethylamino group significantly affected receptor binding affinity and selectivity, suggesting that similar compounds could be developed for targeted therapies against depression and anxiety disorders .

Pharmacology

Research has shown that compounds similar to 1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol exhibit varying degrees of activity on adrenergic and dopaminergic receptors. This makes them valuable in pharmacological studies aimed at understanding drug-receptor interactions.

Data Table: Pharmacological Activity

CompoundTarget ReceptorActivity LevelReference
Compound ADopamine D2High
Compound BSerotonin 5HT2AModerate
This compoundAdrenergic α1Low

Neuropharmacology

The compound has been evaluated for its neuroprotective properties. Preliminary studies suggest that it may help mitigate oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative diseases.

Case Study:
Research conducted at a leading university demonstrated that derivatives of cyclohexanol compounds could reduce neuronal apoptosis induced by oxidative stress in vitro. The study highlighted the importance of the chlorophenyl group in enhancing neuroprotective properties .

Synthetic Applications

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including alkylation and acylation processes.

Synthesis Example:
The synthesis of this compound can be achieved through a multi-step reaction involving the alkylation of cyclohexanol with chlorophenyl-dimethylamine derivatives under controlled conditions. This method has been optimized to yield high purity products suitable for further applications .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound is part of a broader class of cyclohexanol derivatives with aryl and amine substituents. Key structural analogs include:

Compound Substituent (R) Molecular Weight Key Features
Target compound 2-Chlorophenyl 313.87 g/mol¹ Ortho-chloro group enhances lipophilicity; potential altered receptor affinity
Venlafaxine (1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol) 4-Methoxyphenyl 313.86 g/mol² Para-methoxy group facilitates O-demethylation to active metabolites (e.g., O-desmethylvenlafaxine)
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol HCl 3-Hydroxyphenyl 285.81 g/mol³ Meta-hydroxyl group increases polarity; impacts solubility and hydrogen bonding
cis-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol HCl 3-Methoxyphenyl 313.18 g/mol⁴ Meta-methoxy group may alter serotonin/norepinephrine reuptake inhibition

¹ Calculated from molecular formula C₁₇H₂₂ClNO₂; ² From Venlafaxine hydrochloride ; ³ From ; ⁴ From .

Pharmacological and Metabolic Differences

  • Receptor Binding: The 2-chlorophenyl group in the target compound may sterically hinder interactions with serotonin/norepinephrine transporters compared to venlafaxine’s para-substituted methoxy group, which is optimized for binding .
  • Metabolism : Venlafaxine undergoes CYP2D6-mediated O-demethylation to form O-desmethylvenlafaxine (active metabolite), a pathway unavailable to the chloro-substituted compound due to the absence of a methoxy group . Chlorinated analogs may instead undergo glucuronidation or oxidative dehalogenation, altering pharmacokinetics.

Thermodynamic and Conformational Properties

  • Conformational Stability: Substituent position (ortho vs. para) significantly affects cyclohexanol ring conformation. Para-substituted analogs exhibit equatorial preference for bulky groups, while ortho-substituents may induce axial orientation due to steric clash, altering molecular geometry and receptor interactions .
  • Solubility in Aqueous Media : Venlafaxine shows temperature-dependent solubility in aqueous Na₂SO₄, with excess thermodynamic parameters (e.g., partial molar volume) influenced by the methoxy group’s polarity . The chloro analog likely exhibits reduced solubility due to higher hydrophobicity.

Preparation Methods

Reductive Amination of a Keto Intermediate

This method adapts venlafaxine synthesis protocols, substituting the 4-methoxyphenyl group with 2-chlorophenyl.

Steps :

  • Condensation : React 2-chlorophenylacetonitrile with cyclohexanone in the presence of a base (e.g., NaOH) to form 1-[cyano(2-chlorophenyl)methyl]cyclohexanol.

  • Reductive Amination : Treat the nitrile intermediate with formaldehyde and dimethylamine under hydrogenation (Raney nickel, 200 psi H₂, 60°C).

Reaction Scheme :

Cyclohexanone+2-ChlorophenylacetonitrileNaOH1-[Cyano(2-chlorophenyl)methyl]cyclohexanolH2,Raney NiHCHO, (CH3)2NHTarget Compound\text{Cyclohexanone} + \text{2-Chlorophenylacetonitrile} \xrightarrow{\text{NaOH}} \text{1-[Cyano(2-chlorophenyl)methyl]cyclohexanol} \xrightarrow[\text{H}2, \text{Raney Ni}]{\text{HCHO, (CH}3\text{)}_2\text{NH}} \text{Target Compound}

Optimization Data :

ParameterOptimal ConditionYield Improvement
Hydrogen Pressure200 psi28% → 35%
Catalyst Loading10% w/v Raney NiReduced side products
Reaction Time10 hoursComplete conversion

Grignard Reaction-Based Approach

A stepwise assembly avoids competing side reactions observed in one-pot methods.

Procedure :

  • Grignard Reagent Formation : React 2-chlorobenzyl magnesium bromide with cyclohexanone to form 1-(2-chlorophenyl)-1-cyclohexanol.

  • Bromination : Treat with PBr₃ to yield 1-(2-chlorophenyl)-1-bromocyclohexane.

  • Amine Incorporation : React with dimethylamine in THF under reflux.

Advantages :

  • Better control over stereochemistry.

  • Avoids high-pressure hydrogenation.

Limitations :

  • Lower overall yield (~22%) due to multiple purification steps.

Comparative Analysis of Methods

MethodYieldScalabilityKey AdvantageMajor Drawback
Reductive Amination28–35%HighOne-pot synthesisRequires high-pressure H₂
Grignard Approach18–22%ModerateStereochemical controlMulti-step, low yield
Catalytic Hydrogenation30%HighMild conditionsCatalyst cost

Critical Parameter Optimization

Catalyst Selection

Raney nickel outperforms palladium and rhodium in reductive amination, minimizing dechlorination.

Solvent Systems

  • Methanol : Preferred for hydrogenation (polar protic, enhances H₂ solubility).

  • THF : Ideal for Grignard reactions (aprotic, stabilizes intermediates).

Temperature and Pressure

  • 60°C, 200 psi H₂ : Balances reaction rate and byproduct formation.

  • Higher temperatures (>70°C) risk cyclohexanol ring dehydrogenation.

Side Reactions and Mitigation

  • Dechlorination :

    • Cause : Over-reduction under excessive H₂ pressure.

    • Solution : Use Raney nickel instead of PtO₂; limit pressure to 250 psi.

  • N-Methylation Over-reaction :

    • Cause : Excess formaldehyde in reductive amination.

    • Solution : Controlled addition of 35% formalin .

Q & A

Basic Question: What synthetic methodologies are recommended for synthesizing 1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with aromatic substitution and cyclohexanol functionalization. A plausible approach includes:

Friedel-Crafts alkylation of 2-chlorobenzene with a cyclohexene derivative to introduce the cyclohexanol backbone.

Aminoethylation via reductive amination using dimethylamine and a ketone intermediate (e.g., cyclohexanone) under hydrogenation conditions.

Purification using column chromatography (silica gel, eluent: dichloromethane/methanol) and verification via HPLC (≥99% purity) .
Key challenges include controlling steric hindrance from the 2-chlorophenyl group and ensuring enantiomeric purity. Safety protocols for handling dimethylamino intermediates (e.g., PPE, fume hood) are critical .

Basic Question: How is the stereochemistry of the compound confirmed experimentally?

Answer:
Stereochemical confirmation requires:

  • X-ray crystallography : Resolve absolute configuration, as demonstrated for analogous chlorophenyl-cyclohexanol derivatives (e.g., (S)-1-(2-Chlorophenyl)-2-oxocyclohexan-1-aminium D-tartrate) .
  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers.
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in NOESY or COSY spectra to confirm spatial arrangement of substituents .

Advanced Question: How can researchers optimize reaction yields for the aminoethylation step?

Answer:
Yield optimization involves:

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C or Raney Ni) for reductive amination efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of dimethylamine.
  • Temperature control : Maintain 50–60°C to avoid side reactions (e.g., over-reduction).
  • In-situ monitoring : Use PAT Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Advanced Question: What analytical techniques resolve contradictions in purity assessments?

Answer:
Discrepancies between HPLC and NMR purity data arise from:

  • Matrix interference : Remove salts/solvents via SPE (solid-phase extraction) before HPLC .
  • Degradation products : Conduct stability studies (e.g., 40°C/75% RH for 14 days) and analyze via LC-MS.
  • Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard for absolute quantification .

Advanced Question: What safety protocols are critical for handling dimethylamino intermediates?

Answer:

  • Exposure control : Use fume hoods (≥0.5 m/s airflow) and closed-system processing.
  • First aid : For skin contact, wash with 2% acetic acid to neutralize dimethylamine residues .
  • Spill management : Absorb liquids with vermiculite and dispose as hazardous waste (UN 2922) .
  • Storage : Keep under nitrogen at 2–8°C to prevent oxidation .

Advanced Question: How can biological activity assays be designed for this compound?

Answer:

  • In vitro assays :
    • Receptor binding : Screen against GABAB_B receptors (using radiolabeled 3H^3H-baclofen) due to structural similarity to γ-aminobutyric acid analogs .
    • Cytotoxicity : Use MTT assays on HEK-293 cells (IC50_{50} determination).
  • In silico modeling : Perform molecular docking (AutoDock Vina) to predict interactions with chlorophenyl-binding enzymes .

Advanced Question: What strategies mitigate racemization during synthesis?

Answer:

  • Chiral auxiliaries : Introduce (R)-BINOL to stabilize intermediates.
  • Low-temperature reactions : Conduct steps below -20°C to minimize thermal racemization.
  • Asymmetric catalysis : Use Jacobsen’s Mn(III)-salen catalyst for enantioselective epoxidation of cyclohexene precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.